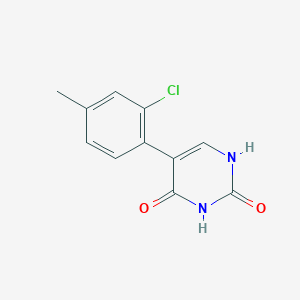
5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine, also known as 5-CMP-2,4-DHP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 260.7 g/mol and a melting point of 123-124°C. It is a member of the pyrimidine family and can be used as a starting material for the synthesis of other compounds.
Applications De Recherche Scientifique
5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine has been studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including anti-cancer drugs and other pharmaceuticals. It has also been used as an intermediate for the synthesis of other compounds, such as fluorescent dyes, which can be used in the study of biological systems.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In addition, it may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, it may also act as an antioxidant, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine in laboratory experiments is its ability to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. This can be useful for studying the effects of these compounds on biological systems. However, it is important to note that this compound is not approved for human use and should only be used in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the study of 5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine. These include further research into its mechanism of action, its potential applications in pharmaceuticals, and its ability to act as an antioxidant. In addition, further research into its potential toxicity and safety profile is needed. Finally, further research into its potential uses in other areas, such as agriculture and food science, is also needed.
Méthodes De Synthèse
The synthesis of 5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine is achieved through a series of steps. First, 3-chloro-5-methylphenol is reacted with acetic anhydride to form a methyl ester. This methyl ester is then reacted with sodium hydroxide to form a sodium salt. Finally, this sodium salt is reacted with 2,4-dihydroxypyrimidine to form the desired product.
Propriétés
IUPAC Name |
5-(3-chloro-5-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-2-7(4-8(12)3-6)9-5-13-11(16)14-10(9)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBTWJXZAOOYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-methylphenyl)-(2,4)-dihydroxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














